molecular formula C7H13N3O2S B15217664 N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide CAS No. 875477-66-0

N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide

Cat. No.: B15217664
CAS No.: 875477-66-0
M. Wt: 203.26 g/mol
InChI Key: RKCNGYTUPUMUTF-UHFFFAOYSA-N
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Description

2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

The synthesis of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-oxoimidazolidine with ethylamine, followed by the introduction of a mercapto group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The mercapto group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interact with nucleic acids, affecting cellular processes and pathways .

Comparison with Similar Compounds

2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide lies in its combination of sulfur and nitrogen atoms, which provides distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

875477-66-0

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide

InChI

InChI=1S/C7H13N3O2S/c11-6(5-13)8-1-3-10-4-2-9-7(10)12/h13H,1-5H2,(H,8,11)(H,9,12)

InChI Key

RKCNGYTUPUMUTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCNC(=O)CS

Origin of Product

United States

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